(5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule featuring a combination of heterocyclic structures, including furan, tetrazole, and piperazine rings
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a ligand in receptor binding studies. The presence of the tetrazole ring, which mimics the carboxylate group, makes it a candidate for studying enzyme inhibition and receptor interactions.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. The combination of the furan, tetrazole, and piperazine rings suggests it may have activity against certain biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the bromination of furan using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of the Tetrazole Ring: The tetrazole ring is often formed via a [2+3] cycloaddition reaction between an azide and a nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted furan derivatives.
Mechanism of Action
The mechanism of action of (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, compounds with tetrazole rings can act as bioisosteres of carboxylic acids, interacting with enzymes or receptors by mimicking the carboxylate group. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5-bromofuran-2-yl)(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- (5-bromofuran-2-yl)(4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, (5-bromofuran-2-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine atoms can significantly influence the biological activity and metabolic stability of a compound, often enhancing its potency and selectivity.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN6O2/c18-15-6-5-14(27-15)17(26)24-9-7-23(8-10-24)11-16-20-21-22-25(16)13-3-1-12(19)2-4-13/h1-6H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIOLPAGQNWMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.